molecular formula C12H12ClN3 B2566610 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine CAS No. 1513091-25-2

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine

Cat. No.: B2566610
CAS No.: 1513091-25-2
M. Wt: 233.7
InChI Key: VSAXQROHLQTPLY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with cyclopentadiene to form an intermediate, which is then reacted with hydrazine to yield the desired pyrazole derivative . The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAXQROHLQTPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513091-25-2
Record name 2-(3-CHLOROPHENYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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